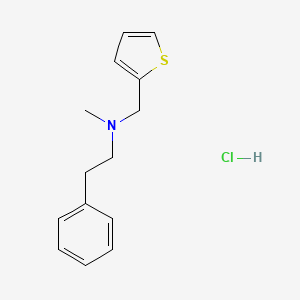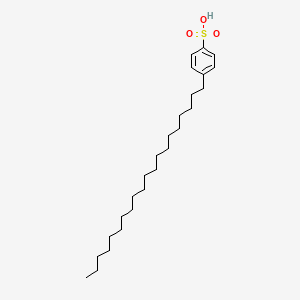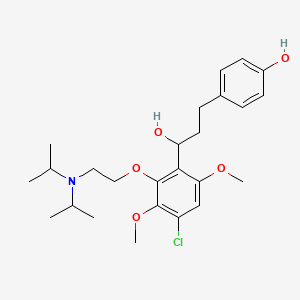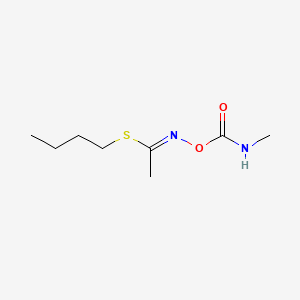
Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is a chemical compound known for its use as an insecticide. It is an oxime carbamate insecticide that controls a broad spectrum of arthropods such as spiders, ticks, moths, flies, beetles, aphids, leafhoppers, and spider mites . This compound is highly effective in agricultural settings, particularly for protecting crops from various pests.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate involves the reaction of butyl isocyanate with methylamine to form the intermediate butyl N-methylcarbamate. This intermediate is then reacted with ethanimidothioic acid to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the concentration of active ingredients and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxime derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and thioester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted carbamates. These products have different applications depending on their chemical properties and reactivity .
Applications De Recherche Scientifique
Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of oxime carbamates and their derivatives.
Biology: The compound is used in studies related to insect physiology and the development of insecticides.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for certain medical conditions.
Industry: It is widely used in the agricultural industry as an effective insecticide to protect crops from pests
Mécanisme D'action
The mechanism of action of Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the insect . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and synaptic function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methomyl: An oxime carbamate insecticide with similar chemical structure and mode of action.
Carbaryl: Another carbamate insecticide that inhibits acetylcholinesterase but has different chemical properties.
Aldicarb: A highly toxic carbamate insecticide with a broader spectrum of activity.
Uniqueness
Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its selective toxicity towards insects and relatively lower toxicity to non-target organisms make it a preferred choice in agricultural applications .
Propriétés
Numéro CAS |
17564-99-7 |
|---|---|
Formule moléculaire |
C8H16N2O2S |
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
butyl (1E)-N-(methylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C8H16N2O2S/c1-4-5-6-13-7(2)10-12-8(11)9-3/h4-6H2,1-3H3,(H,9,11)/b10-7+ |
Clé InChI |
KNXRVCYGOBGOPX-JXMROGBWSA-N |
SMILES isomérique |
CCCCS/C(=N/OC(=O)NC)/C |
SMILES canonique |
CCCCSC(=NOC(=O)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


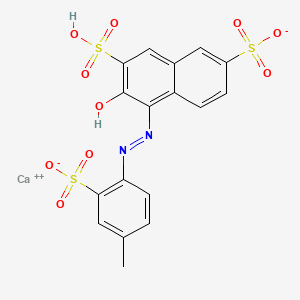
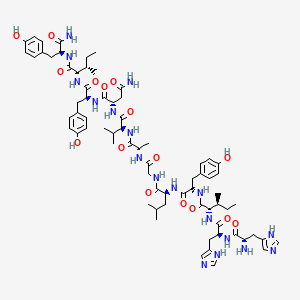
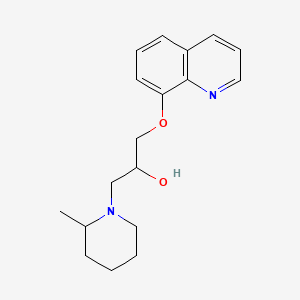
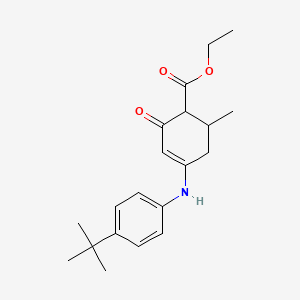
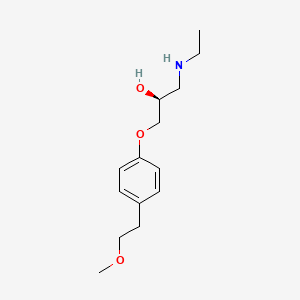

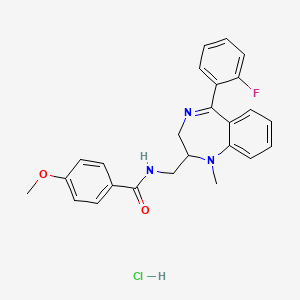
![(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one](/img/structure/B12707253.png)
